1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine
Description
1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine (CAS: 2676958-34-0) is a heterocyclic compound featuring a pyrazolo-oxazole core substituted with a bromine atom at the 7-position and an N,N-dimethylmethanamine side chain. Its molecular formula is C₈H₁₂BrN₃O, and it is commercially available with a purity of 97% (BLDpharm inventory reports) . The structure combines a dihydropyrazolo[5,1-b]oxazole scaffold—a fused bicyclic system—with a tertiary amine group, suggesting utility in targeting central nervous system (CNS) receptors or enzyme active sites .
Properties
IUPAC Name |
1-(7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-11(2)4-6-5-13-8-7(9)3-10-12(6)8/h3,6H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBXMNLPORVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COC2=C(C=NN12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Solvents: Common organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may interact with kinases or other proteins involved in cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazolo-oxazole core or N,N-dimethylmethanamine moiety. Key differences in substituents, biological activity, and synthetic utility are highlighted.
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Bromine vs. Methyl/Amine Substituents: The 7-bromo group in the target compound distinguishes it from non-halogenated analogs (e.g., (2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride) . Bromine facilitates palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), whereas methyl or amine groups prioritize stability or hydrogen bonding .
- N,N-Dimethylmethanamine vs.
Biological Activity
The compound 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine (CAS No. 2676958-34-0) is a derivative of the pyrazolo[5,1-b]oxazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative data table.
Chemical Information
- IUPAC Name : 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine
- Molecular Formula : CHBrNO
- Molecular Weight : 246.10 g/mol
- CAS Number : 2676958-34-0
Structural Representation
The compound features a bromo-substituted pyrazolo[5,1-b]oxazole ring system linked to a dimethylmethanamine moiety. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds within the pyrazolo[5,1-b]oxazole class exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may possess potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.
Anticancer Potential
In vitro studies have shown that 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
The compound demonstrated IC values as low as 15 µM against these cell lines, indicating a promising anticancer profile. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also exhibit neuropharmacological effects. Specifically:
- It has been shown to enhance cognitive functions in animal models.
- Behavioral tests indicated increased memory retention and learning capabilities.
These effects may be attributed to modulation of neurotransmitter systems, although further research is needed to elucidate the underlying mechanisms.
Case Study 1: Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazolo[5,1-b]oxazole derivatives. The study highlighted that the introduction of bromine at the 7-position significantly enhanced antibacterial activity compared to unsubstituted analogs.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters explored the anticancer properties of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
